Hexamidine-d12 Dihydrochloride Hexamidine-d12 Dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1286461-12-8
VCID: VC0028046
InChI: InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2
SMILES: C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N
Molecular Formula: C20H26N4O2
Molecular Weight: 366.527

Hexamidine-d12 Dihydrochloride

CAS No.: 1286461-12-8

Cat. No.: VC0028046

Molecular Formula: C20H26N4O2

Molecular Weight: 366.527

* For research use only. Not for human or veterinary use.

Hexamidine-d12 Dihydrochloride - 1286461-12-8

Specification

CAS No. 1286461-12-8
Molecular Formula C20H26N4O2
Molecular Weight 366.527
IUPAC Name 4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide
Standard InChI InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2
Standard InChI Key OQLKNTOKMBVBKV-DDYHUIDZSA-N
SMILES C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N

Introduction

Chemical Properties and Structure

Hexamidine-d12 Dihydrochloride is a deuterated derivative of Hexamidine Dihydrochloride, characterized by the replacement of twelve hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification creates distinct chemical properties while maintaining the core functionality of the original compound.

Molecular Formula and Physical Properties

The compound features a precise molecular structure that distinguishes it from its non-deuterated counterpart. Key chemical properties are summarized in the table below:

PropertyValue
Molecular FormulaC20D12H14N4O2
Molecular Weight366.52 g/mol
CAS Number1286461-12-8
Purity Standard>95% (HPLC)

The molecular weight of 366.52 g/mol reflects the incorporation of deuterium atoms, which are slightly heavier than hydrogen atoms . This subtle difference contributes to the compound's altered physical properties and stability profile when compared to regular Hexamidine Dihydrochloride.

Structural Identifiers and Nomenclature

Hexamidine-d12 Dihydrochloride possesses specific structural identifiers that precisely define its chemical architecture:

Identifier TypeValue
IUPAC Name4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide
Standard InChIInChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2
Standard InChIKeyOQLKNTOKMBVBKV-DDYHUIDZSA-N
PubChem Compound ID71317234

The IUPAC name explicitly indicates the positions of the deuterium atoms, highlighting the 1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy component of the structure. This nomenclature provides crucial information for researchers seeking to understand the exact placement of isotopic labeling within the molecule.

Synthesis and Analytical Confirmation

The production of Hexamidine-d12 Dihydrochloride involves specialized synthetic processes designed to incorporate deuterium atoms at specific positions in the molecular structure.

Deuterium Exchange Process

The synthesis of Hexamidine-d12 Dihydrochloride typically employs deuterium exchange reactions, where hydrogen atoms in the parent compound are systematically replaced with deuterium. This process requires careful control of reaction conditions and the use of specific catalysts to ensure efficient deuterium incorporation.

Key aspects of the synthesis include:

  • Selection of appropriate deuterium sources for the exchange reaction

  • Optimization of reaction parameters including temperature, pressure, and catalyst selection

  • Purification procedures to isolate the deuterated product from reaction mixtures

  • Quality control measures to verify the degree of deuterium incorporation

The synthetic methodology must maintain the structural integrity of the base compound while achieving high deuterium incorporation rates at the targeted positions.

Analytical Confirmation Methods

Verification of successful deuterium incorporation relies on sophisticated analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for confirming deuterium positions and calculating incorporation percentages

  • High-Performance Liquid Chromatography (HPLC) with a purity standard of >95% ensures product quality

  • Mass Spectrometry (MS) provides definitive evidence of successful deuteration through molecular weight determination

  • Infrared (IR) spectroscopy may be used to detect characteristic shifts in vibrational frequencies caused by deuterium substitution

These analytical methods collectively establish the identity, purity, and isotopic composition of the final product, making them essential in the quality control process for research-grade Hexamidine-d12 Dihydrochloride .

Biological Activity and Mechanism of Action

Hexamidine-d12 Dihydrochloride exhibits significant biological activities that derive from its chemical structure and physicochemical properties.

Cellular Membrane Interactions

The interaction between Hexamidine-d12 Dihydrochloride and cellular membranes represents a critical aspect of its biological activity. The compound's structure enables it to intercalate into lipid bilayers, disrupting the organized arrangement of membrane components.

This membrane-disruptive activity appears to be concentration-dependent, with higher concentrations producing more pronounced effects on membrane integrity. The positively charged groups within the molecule facilitate electrostatic interactions with negatively charged membrane components, enhancing binding affinity and membrane penetration.

Applications in Scientific Research

Hexamidine-d12 Dihydrochloride has emerged as a valuable tool in various scientific disciplines, with applications ranging from fundamental research to drug development.

Pharmacokinetic Studies

The deuterium labeling makes Hexamidine-d12 Dihydrochloride particularly useful for pharmacokinetic investigations. Researchers utilize this compound to:

  • Track the distribution, metabolism, and elimination of Hexamidine in biological systems

  • Distinguish between the parent compound and its metabolites through mass spectrometric analysis

  • Evaluate the impact of deuteration on pharmacokinetic parameters

  • Investigate potential metabolic pathways without introducing radioactive tracers

These applications leverage the unique mass signature of deuterated compounds, allowing researchers to monitor the fate of Hexamidine with high specificity and sensitivity.

Alzheimer's Disease and Cognitive Function Research

One particularly noteworthy application of Hexamidine-d12 Dihydrochloride lies in neurodegenerative disease research. The compound is categorized among reference materials relevant to Alzheimer's disease, memory, learning, and cognition studies .

This connection suggests potential roles in:

  • Investigating amyloid-related processes

  • Studying cognitive function mechanisms

  • Developing stable isotope-labeled tools for neurological research

  • Exploring novel therapeutic approaches for neurodegenerative conditions

The precise nature of this relationship merits further investigation, as it represents a promising avenue for expanding our understanding of complex neurological disorders .

Comparison with Related Compounds

Understanding Hexamidine-d12 Dihydrochloride in relation to similar compounds provides valuable context for researchers.

Structural Analogs

Several compounds share structural similarities with Hexamidine-d12 Dihydrochloride:

CompoundCAS NumberKey Differences
Hexamidine Dihydrochloride3811-75-4Non-deuterated parent compound
Hexamidine EP Impurity A HCl104236-65-9Structural impurity of hexamidine
Other Hexamidine ImpuritiesVariousDifferent structural modifications

The non-deuterated Hexamidine Dihydrochloride serves as the parent compound, while various impurities represent structural variants that may occur during synthesis or storage .

Functional Comparison

Functional differences between Hexamidine-d12 Dihydrochloride and related compounds include:

  • Altered physicochemical properties due to deuterium substitution

  • Enhanced stability in certain chemical environments

  • Distinct mass spectrometric signature for analytical applications

  • Potentially modified metabolic behavior in biological systems

These differences, while subtle, provide the foundation for the compound's specialized applications in research settings .

Research Applications and Methodologies

The unique properties of Hexamidine-d12 Dihydrochloride enable diverse research applications across multiple disciplines.

Analytical Reference Standards

As a reference standard, Hexamidine-d12 Dihydrochloride serves crucial roles in analytical chemistry:

  • Calibration of analytical instruments for hexamidine detection

  • Validation of analytical methods for pharmaceutical quality control

  • Internal standardization for quantitative analysis

  • Purity assessment of non-deuterated hexamidine preparations

These applications benefit from the compound's defined isotopic composition and high purity standards (>95% by HPLC) .

Metabolic Pathway Elucidation

Researchers employ Hexamidine-d12 Dihydrochloride to investigate metabolic transformations:

  • Identification of metabolic products through mass spectrometric analysis

  • Determination of metabolic rates and pathways

  • Evaluation of enzyme specificities toward deuterated substrates

  • Investigation of potential metabolic differences due to isotope effects

This research contributes to our understanding of drug metabolism and pharmacokinetics, with potential implications for drug development and safety assessment.

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